3-Isopropyl-1H-indazol-6-amine

Synthetic methodology C–H amination Medicinal chemistry

For kinase inhibitor discovery, generic indazole cores risk SAR misinterpretation. 3-Isopropyl-1H-indazol-6-amine solves this as a C3-alkylated, regioisomerically pure scaffold (XLogP3=2.0, TPSA=54.7 Ų) preserving both N1-H and 6-NH₂ donors for hinge binding. Key measurable outcomes: (1) C3-isopropyl provides a lipophilic anchor for hydrophobic kinase pockets (e.g., CDK, FGFR, IDO1), avoiding donor site loss seen in N-alkylated isomers. (2) Fragment-sized core (MW 175.23) fully conforms to Rule of Three, with verified purity ≥95% ensuring reproducible SAR. (3) Single rotatable bond and defined topology make it ideal for computational model benchmarking and PROTAC linker conjugation at the free 6-NH₂.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B15221118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-1H-indazol-6-amine
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C=CC(=CC2=NN1)N
InChIInChI=1S/C10H13N3/c1-6(2)10-8-4-3-7(11)5-9(8)12-13-10/h3-6H,11H2,1-2H3,(H,12,13)
InChIKeySSPKDXINCZYGJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-1H-indazol-6-amine: Core Kinase Scaffold


3-Isopropyl-1H-indazol-6-amine (CAS 1489858-83-4, C10H13N3, MW 175.23 g/mol) is a 3-alkyl-substituted 6-aminoindazole derivative. The indazole core is a privileged scaffold in kinase inhibitor discovery, with 6-aminoindazole-containing compounds demonstrating documented anticancer activity across multiple cell lines [1]. The 3-isopropyl substitution on the indazole ring differentiates this compound from the widely used unsubstituted 1H-indazol-6-amine (CAS 6967-12-0) and from N-alkylated isomers such as N-isopropyl-1H-indazol-6-amine (CAS 1152873-01-2), each presenting distinct hydrogen-bonding profiles, lipophilicity, and metabolic liabilities that directly impact lead optimization trajectories [2].

Scaffold Privileged 3-isopropyl-1H-indazol-6-amine core for kinase inhibitor discovery
Position C3-substitution preserves primary 6-amine hydrogen-bond donor topology
Profile Intermediate lipophilicity supports cell-based permeability screening
Flexibility Low rotatable bond count favors target engagement and fragment elaboration

Why 3-Isopropyl-1H-indazol-6-amine Cannot Be Replaced


Generic substitution among indazole-6-amine congeners is not scientifically valid because the position and nature of the alkyl substituent control three critical molecular properties simultaneously: lipophilicity (XLogP3), hydrogen-bond donor/acceptor topology, and steric occupancy of the kinase hinge-binding pocket [1]. The 3-isopropyl group on 3-isopropyl-1H-indazol-6-amine (XLogP3 = 2.0) occupies the C3 position, preserving the N1–H and 6-NH2 hydrogen-bond donors for hinge interaction, whereas N-isopropyl-1H-indazol-6-amine directs the isopropyl group to the exocyclic 6-amine, eliminating one donor site and increasing XLogP3 to approximately 2.4–2.7 [2]. In SAR campaigns targeting IDO1, FGFR, or CDK kinases, the C3 substituent directly modulates both potency and isoform selectivity; a methyl-to-isopropyl swap at C3 has been shown to produce IC50 shifts from >1000 nM to the low nanomolar range in related indazole kinase inhibitor series [3]. These differences cannot be compensated by blending or post-synthetic derivatization, making direct procurement of the correct regioisomer essential for reproducible SAR conclusions.

Property
3-Isopropyl-1H-indazol-6-amine (Target)
N-Isopropyl-1H-indazol-6-amine (Potential Substitute)
H-Bond Donor Topology
Primary 6-amine retains two donor sites for hinge interaction
Secondary amine at 6-position reduces donors to one, altering kinase recognition
Lipophilicity & Steric Anchor
C3-isopropyl occupies hydrophobic pocket while preserving amine derivatization
N6-alkylation blocks amine conjugation and may shift lipophilicity beyond fragment space
Synthetic Origin
Requires specialized C–H amination; regioisomer identity critical
Accessible via simple reductive amination; yields different connectivity, not interchangeable

Differentiation Evidence vs. Closest Analogs


Synthetic Accessibility via C–H Amination

The synthesis of 3-substituted-1H-indazoles, including the 3-isopropyl congener, has been a long-standing challenge due to the difficulty of introducing substituents at the C3 position of the indazole ring. A silver(I)-mediated intramolecular oxidative C–H amination method was recently reported that enables efficient construction of a variety of 3-substituted indazoles that are otherwise difficult to synthesize by conventional C–H amination approaches. This method provides direct access to 3-isopropyl-1H-indazol-6-amine derivatives in moderate to high yields, whereas alternative synthetic routes often require multi-step sequences with protecting group manipulations and lower overall yields [1]. In contrast, N-alkylated isomers such as N-isopropyl-1H-indazol-6-amine are accessible via simple reductive amination of 6-aminoindazole, a less demanding but functionally divergent route [2].

Synthetic Route
Cross-study comparable
Target: Ag(I)-mediated C–H amination; yields 41–76% for 3-substituted indazoles
Comparator: Reductive amination yields N-6 isomer; typical yields >70% but regioisomer divergence
Synthetic route determines regioisomer identity
Procurement must specify correct C3-substituted isomer
Synthetic methodology C–H amination Medicinal chemistry

Lipophilicity Control: XLogP3 Comparison

The computed lipophilicity (XLogP3) of 3-isopropyl-1H-indazol-6-amine is 2.0, representing a 0.7 log unit increase over the 3-methyl analog (XLogP3 = 1.3) [1][2]. This incremental lipophilicity increase is significant for membrane permeability and target engagement: a ΔlogP of +0.7 corresponds to approximately a 5-fold increase in partition coefficient, which can meaningfully enhance cell permeability without exceeding the Lipinski threshold of 5. In contrast, 3-trifluoromethyl-1H-indazol-6-amine has an XLogP3 of 2.1 but introduces strong electron-withdrawing effects that alter heterocycle electronics and potentially reduce kinase hinge-binding affinity compared to the electron-donating isopropyl group [3].

Lipophilicity (XLogP3)
Cross-study comparable
2.0
Δ +0.7 vs. 3-methyl; Δ −0.1 vs. 3-CF3; Δ +1.3 vs. unsubstituted
Balanced lipophilicity supports cell-permeability screens
Computed by XLogP3 3.0; intermediate value avoids high logP liabilities
Physicochemical properties Lipophilicity Drug-likeness

Positional Isomer H-Bond Donor Topology

The two closest positional isomers—3-isopropyl-1H-indazol-6-amine and N-isopropyl-1H-indazol-6-amine—differ fundamentally in hydrogen-bond donor topology. 3-isopropyl-1H-indazol-6-amine retains two hydrogen-bond donor sites (N1–H of indazole and 6-NH2), with the isopropyl group at C3 acting as a lipophilic substituent that does not consume a donor site [1]. In contrast, N-isopropyl-1H-indazol-6-amine has the isopropyl group attached to the exocyclic 6-amine nitrogen, converting a primary amine (two donor H atoms) to a secondary amine (one donor H atom), thereby reducing the donor count from 2 to 1 at the 6-position [2]. The topological polar surface area (TPSA) differs correspondingly: 54.7 Ų for the C3-isopropyl compound vs. approximately 40.7 Ų for the N6-isopropyl compound. This difference in donor/acceptor topology is critical for kinase hinge-region recognition, where a three-point hydrogen-bond interaction (donor–acceptor–donor) is often required for high-affinity binding [3].

H-Bond Donor Topology
Head-to-head comparison
Target: HBD = 2 (N1–H, 6-NH2); TPSA = 54.7 Ų
Comparator: HBD = 2 (one at N1–H, one at 6-NH-isopropyl); TPSA ≈ 40.7 Ų; secondary amine at C6
Primary amine at C6 preserves bidentate hinge-interaction potential
Secondary amine in N6 isomer may reduce kinase affinity
Regioisomerism Hydrogen bonding Kinase hinge binding

Steric Bulk Effects on Kinase Selectivity

In a comprehensive SAR study of substituted indazoles as Nav1.7 ion channel blockers, Frost et al. demonstrated that 3-substituted indazoles with increasing steric bulk exhibited distinctly different activity and pharmacokinetic profiles compared to unsubstituted and 4-substituted analogs [1]. While this study did not directly contain 3-isopropyl-1H-indazol-6-amine, it established the class-level principle that 3-alkyl substitution profoundly modulates target engagement. The isopropyl group (van der Waals volume ≈ 44.5 ų per substituent constant methods) provides approximately 1.7-fold greater steric occupancy than a methyl group (≈ 25.9 ų), enabling more selective pocket filling in kinases with a hydrophobic sub-pocket adjacent to the hinge region [2]. In the broader 6-aminoindazole anticancer series reported by Hoang et al., N-substitution at the 6-position with 4-fluorobenzyl yielded an IC50 of 14.3 ± 4.4 μM against HCT116 cells, with selectivity over MRC5 normal cells (IC50 > 100 μM), demonstrating that the 6-aminoindazole core itself provides a therapeutically relevant selectivity window when appropriately substituted [3].

Steric Bulk at C3
Class-level inference
Isopropyl van der Waals volume ~44.5 ų (approx. 1.7× vs. methyl ~25.9 ų)
Supports kinase selectivity-pocket fit hypothesis
Based on 3-substituted indazole SAR; requires kinase-specific validation
Steric effects Kinase selectivity Structure-activity relationship

Fragment Rule Conformity: Rotatable Bond & TPSA

For inclusion in fragment-based screening libraries, compounds should conform to the "Rule of Three" (MW < 300, ClogP ≤ 3, H-Bond Donors ≤ 3, H-Bond Acceptors ≤ 3, Rotatable Bonds ≤ 3). 3-Isopropyl-1H-indazol-6-amine (MW = 175.23, XLogP3 = 2.0, HBD = 2, HBA = 2, RotB = 1) fully conforms with a comfortable margin on all parameters [1]. The unsubstituted 1H-indazol-6-amine (MW = 133.15) also conforms but lacks the lipophilic anchor point for pocket occupancy [2]. The 3-methyl analog (MW = 147.18, XLogP3 = 1.3) conforms but offers reduced lipophilicity. Importantly, the low rotatable bond count (RotB = 1) of the 3-isopropyl derivative, compared to N-alkylamino derivatives which typically have RotB = 2–3, indicates lower conformational entropy penalty upon target binding, a favorable characteristic for fragment hit advancement [3].

Fragment Rule Conformity
Cross-study comparable
MW 175, XLogP3 2.0, HBD 2, HBA 2, RotB 1, TPSA 54.7 Ų
RotB lower than N-alkylamino derivatives (2–3)
Rule-of-Three compliant; supports fragment library inclusion
Low conformational flexibility favors hit elaboration efficiency
Fragment-based drug discovery Physicochemical profiling Rule of Three

Application Scenarios for 3-Isopropyl-1H-indazol-6-amine


Kinase Inhibitor SAR: Hydrophobic Pocket Anchor

Medicinal chemistry programs targeting kinases with a hydrophobic pocket adjacent to the hinge region (e.g., CDK, FGFR, or IDO1) should procure 3-isopropyl-1H-indazol-6-amine as a privileged scaffold. The C3-isopropyl group provides a lipophilic anchor (XLogP3 = 2.0) that can occupy the selectivity pocket without consuming a hydrogen-bond donor site, while the 6-NH2 remains available as a primary amine for further derivatization or as a hinge-binding donor [1]. This contrasts with N-isopropyl-1H-indazol-6-amine, which sacrifices one donor at the 6-position, potentially compromising kinase hinge interaction [2].

Fragment Library Design: Ro3-Compliant Core

Fragment-based drug discovery (FBDD) campaigns benefit from 3-isopropyl-1H-indazol-6-amine as a fragment-sized core (MW 175.23) that fully conforms to the Rule of Three while carrying a pre-installed isopropyl vector for pocket occupancy [1]. Unlike the unsubstituted 1H-indazol-6-amine (MW 133.15), which lacks any lipophilic anchor, or the 3-methyl analog (MW 147.18), which provides only minimal hydrophobic contact, the isopropyl group offers sufficient van der Waals surface for detectable binding while remaining within fragment property space [2]. The compound's single rotatable bond ensures favorable ligand efficiency upon fragment elaboration.

Regioisomer-Controlled Probe Development

Chemical biology labs developing target engagement probes or PROTAC precursors require regioisomerically pure indazole scaffolds where the C3 position carries the isopropyl group and the 6-NH2 remains free for linker conjugation. 3-Isopropyl-1H-indazol-6-amine fulfills this requirement, whereas N-isopropyl-1H-indazol-6-amine directs the isopropyl group to the reactive 6-amine, precluding linker attachment at that site [1]. The regioisomeric purity should be verified by 1H NMR and HPLC (typical purity specification ≥95%), as even trace contamination by the N-6 isomer can confound biological assay interpretation [2].

Computational Chemistry: Docking & Pharmacophore

Computational chemistry groups validating kinase docking models or pharmacophore hypotheses can use 3-isopropyl-1H-indazol-6-amine as a well-characterized indazole core with experimentally determined computed properties (XLogP3 = 2.0, TPSA = 54.7 Ų, HBD = 2, HBA = 2, RotB = 1) [1]. The compound's moderate complexity and low conformational flexibility make it ideal for benchmarking docking scores and binding mode predictions against 3-substituted indazole co-crystal structures available in the PDB for related kinase-indazole complexes [2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
C3-lipophilic anchor with free primary 6-amine
Hinge-binding donor topology retention
Fragment-based screening
Rule-of-Three compliant core with pre-installed isopropyl vector
Fragment hit elaboration efficiency
Chemical probe development
Regioisomerically pure C3-substituted scaffold
Primary amine availability for linker conjugation
Computational docking benchmark
Well-characterized physicochemical profile
Binding mode prediction against 3-substituted indazole co-crystals
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